molecular formula C10H18N4 B1417295 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane CAS No. 1094317-96-0

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane

Cat. No.: B1417295
CAS No.: 1094317-96-0
M. Wt: 194.28 g/mol
InChI Key: HOJXKEGNUNGNOV-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is a heterocyclic compound that features both imidazole and diazepane rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 1,4-diazepane in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include acetonitrile or dichloromethane, and the reaction is often monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide, halogenated solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups.

Scientific Research Applications

Overview

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is a heterocyclic compound characterized by the presence of both imidazole and diazepane rings. This unique structure imparts various chemical properties that make it suitable for applications across medicinal chemistry, organic synthesis, and materials science. The compound's ability to interact with biological macromolecules also positions it as a potential candidate in drug discovery and development.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry for its potential as a drug scaffold. Its imidazole ring is known for biological activity, particularly in the design of enzyme inhibitors and receptor ligands. Research indicates that derivatives of this compound can interact with various biological targets, making it a valuable tool in pharmacology.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for more complex heterocyclic compounds. Its reactivity allows chemists to modify its structure to create novel compounds with tailored properties. The ability to undergo various reactions expands its utility in synthetic pathways.

Materials Science

The compound's unique properties also lend themselves to applications in materials science. It can be utilized in the development of new materials, such as catalysts or polymers with specific functionalities. Research into its role in creating advanced materials is ongoing, highlighting its potential in industrial applications.

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as a scaffold for designing enzyme inhibitors targeting specific pathways involved in cancer progression. The findings demonstrated that modifications to the imidazole ring significantly enhanced binding affinity to target enzymes.

Case Study 2: Synthesis of Novel Derivatives

Another research project focused on synthesizing derivatives of this compound through various chemical transformations. The study reported successful synthesis routes that yielded compounds with improved solubility and biological activity compared to the parent compound.

Comparison with Similar Compounds

  • 1-methyl-1H-imidazole-2-carbaldehyde
  • 1,4-diazepane
  • 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine

Comparison: 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is unique due to the combination of the imidazole and diazepane rings, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-imidazole-2-carbaldehyde, it has enhanced stability and reactivity. Compared to 1,4-diazepane, it offers additional sites for chemical modification and interaction with biological targets .

Biological Activity

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is a heterocyclic compound characterized by the presence of both imidazole and diazepane rings. This unique structure offers a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane, with the molecular formula C10H18N4C_{10}H_{18}N_{4} and a molecular weight of 198.28 g/mol. Its chemical structure allows for various interactions with biological macromolecules, which can lead to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing imidazole and diazepane structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties, which can be leveraged in developing new antibiotics.
  • Anticancer Effects : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which could be relevant in treating diseases where enzyme activity is dysregulated.

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For example, similar compounds have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Activity

In vitro studies on related compounds have indicated their effectiveness against human cancer cell lines. For instance, compounds similar to this compound exhibited cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating significant potency . Mechanistic studies revealed that these compounds can induce apoptosis through the activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2 .

Case Studies

StudyCompoundTarget CellsIC50 (μM)Mechanism
8lMDA-MB-2313.26 ± 0.24Apoptosis via caspase activation
VariousE. coliN/AAntimicrobial inhibition

Synthetic Routes

The synthesis of this compound typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 1,4-diazepane under controlled conditions to ensure high yield and purity. Common solvents include acetonitrile or dichloromethane, with reaction progress monitored by thin-layer chromatography (TLC) .

Properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-13-7-5-12-10(13)9-14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJXKEGNUNGNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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